molecular formula C10H17NO4 B1288896 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid CAS No. 449758-77-4

1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid

Katalognummer B1288896
CAS-Nummer: 449758-77-4
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: HFEGSFBKYUXELG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a compound that falls within the category of unnatural amino acids, which are of significant interest in the field of medicinal chemistry and drug design due to their potential to alter peptide properties and stability. Although the provided papers do not directly discuss this specific compound, they do provide insights into related structures and synthesis methods that could be applicable to the synthesis and analysis of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid.

Synthesis Analysis

The synthesis of related compounds, such as the four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been achieved through methods that could potentially be adapted for the synthesis of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid. The synthesis involves a strategic adjustment of reaction conditions to obtain either cis or trans isomers, followed by optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase . These techniques could be relevant for the synthesis of the target compound, considering its structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques. For instance, the structure of a novel 1,3-selenazole derivative was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS, and elemental analysis . These methods are crucial for the structural elucidation of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid, ensuring the correct stereochemistry and functional group placement.

Chemical Reactions Analysis

The chemical reactivity of tert-butoxycarbonyl-protected compounds has been explored in the context of synthesizing heterocyclic structures. For example, the synthesis of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides involved reactions with aliphatic amines and subsequent transformations under acidic conditions . These studies provide a foundation for understanding the reactivity of the tert-butoxycarbonyl group in various chemical environments, which is relevant for the manipulation of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid in synthetic applications.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid, they do offer insights into the properties of structurally related compounds. The tert-butoxycarbonyl group is known to be a common protecting group in peptide synthesis, which can influence the solubility, stability, and overall reactivity of the amino acid derivative. The physical properties such as melting point, solubility, and stability under various conditions can be inferred from related compounds and are essential for the practical use of the compound in chemical synthesis and pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activity

1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid and its derivatives are prominently used in the synthesis of various compounds with potential biological activities. For instance, benzazole derivatives bearing an (imidazolidin-2-yl)imino moiety synthesized using tert-butoxycarbonyl compounds have shown significant biological activities, such as acting as selective alpha 2-adrenoceptor ligands with potential medical applications in cardiovascular conditions and central nervous system disorders (Sa̧czewski et al., 2008). Moreover, thiazolidine-4(R)-carboxylic acids derived from tert-butoxycarbonyl compounds have been evaluated for their protective effects against hepatotoxic deaths, indicating their potential as prodrugs of L-cysteine (Nagasawa et al., 1984).

Chemical Modifications and Drug Delivery

The tert-butoxycarbonyl group has been utilized as a protective group in the synthesis of pharmaceuticals. Its application in the synthesis of orally active ester prodrugs of cefotiam demonstrates its utility in improving the bioavailability of drugs (Nishimura et al., 1987). Additionally, the synthesis of water-soluble sulfonamides incorporating beta-alanyl moieties using N-tert-butyloxycarbonyl-beta-alanine showcases the application of tert-butoxycarbonyl in developing compounds with significant intraocular pressure lowering properties, indicating potential uses in ophthalmic conditions (Supuran et al., 2000).

Proteomic Applications and Drug Efficacy

The tert-butoxycarbonyl group's role in the synthesis of potential centrally active dopamine derivatives highlights its significance in developing compounds for neurological conditions like Parkinson's disease (Walker et al., 1978). Moreover, novel derivatives of tetrahydroisoquinoline-3-carboxylic acid synthesized using tert-butoxycarbonyl compounds have been evaluated for their partial agonist activities on peroxisome proliferator-activated receptor γ, showcasing potential applications in metabolic disorders and diabetes management (Otake et al., 2015).

Eigenschaften

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-5-10(11,4)7(12)13/h5-6H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEGSFBKYUXELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619083
Record name 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid

CAS RN

449758-77-4
Record name 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester (63 g, 1 eq.) in 260 mL of EtOH was added 260 mL of an aqueous solution of NaOH 2N (2 eq.). The reaction was stirred at 20° C. for 15 h. The solvent was removed under reduced pressure and the crude was partitioned between water and EtOAc. The organic layer was discarded and the aqueous layer was acidified by addition of a solution of citric acid 10% in water until pH=5 and thoroughly extracted with EtOAc. The organic layers were combined, dried over MgSO4, filtered and concentrated under reduced pressure to afford 2-methyl-azetidine-1,2-dicarboxylic acid 1-tert-butyl ester (50 g, yield=89%).
[Compound]
Name
aqueous solution
Quantity
260 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.